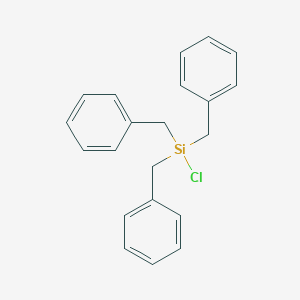

Chlorotribenzylsilane

Description

Properties

IUPAC Name |

tribenzyl(chloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPCJHKADAFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066404 | |

| Record name | Silane, chlorotris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18740-59-5 | |

| Record name | 1,1′,1′′-[(Chlorosilylidyne)tris(methylene)]tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18740-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018740595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotribenzylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-[(chlorosilylidyne)tris(methylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorotris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribenzylchlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQR444HU54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chlorotribenzylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotribenzylsilane ((C₆H₅CH₂)₃SiCl) is a sterically hindered organosilicon compound of significant interest in organic synthesis, serving as a versatile protecting group and a precursor for other functionalized silanes. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. The primary synthetic route via the Grignard reaction of benzylmagnesium chloride with silicon tetrachloride is discussed in depth, including mechanistic considerations and a step-by-step experimental protocol. Furthermore, this document outlines the key analytical techniques for structural elucidation and purity assessment, including multinuclear NMR spectroscopy (¹H, ¹³C, ²⁹Si), and discusses the compound's hydrolytic stability.

Introduction: The Significance of Sterically Hindered Silyl Halides

Organosilanes play a pivotal role in modern organic chemistry, with applications ranging from protecting groups to versatile synthetic intermediates.[1] Among these, silyl halides are fundamental building blocks for the introduction of the silyl moiety. While smaller silyl halides like chlorotrimethylsilane are ubiquitous, bulkier analogues such as chlorotribenzylsilane offer unique advantages, particularly in situations requiring enhanced steric protection and specific reactivity. The three benzyl groups create a sterically congested environment around the silicon atom, influencing its reactivity and the stability of its derivatives.

This guide aims to provide a detailed technical overview for the practical synthesis and comprehensive characterization of chlorotribenzylsilane, empowering researchers to confidently prepare and utilize this valuable reagent in their synthetic endeavors.

Synthesis of Chlorotribenzylsilane: A Mechanistic and Practical Approach

The most common and effective method for the synthesis of chlorotribenzylsilane is the Grignard reaction, which involves the reaction of a benzyl Grignard reagent with a silicon tetrahalide, typically silicon tetrachloride (SiCl₄).

The Grignard Reaction: A Cornerstone of C-Si Bond Formation

The Grignard reaction is a powerful tool for the formation of carbon-silicon bonds.[2] The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of the silicon tetrachloride.

The overall reaction is as follows:

3 C₆H₅CH₂MgCl + SiCl₄ → (C₆H₅CH₂)₃SiCl + 3 MgCl₂

To favor the formation of the trisubstituted product, chlorotribenzylsilane, careful control of the stoichiometry is crucial. Using a molar ratio of approximately 3:1 of benzylmagnesium chloride to silicon tetrachloride is recommended. A "reverse addition" protocol, where the Grignard reagent is added slowly to the silicon tetrachloride solution, can also be employed to maintain an excess of the silicon halide, thereby minimizing the formation of the fully substituted tetrabenzylsilane.

Experimental Protocol: Synthesis of Chlorotribenzylsilane

This protocol details a representative procedure for the synthesis of chlorotribenzylsilane. All operations should be performed under an inert atmosphere (e.g., dry argon or nitrogen) using anhydrous solvents.

Materials:

-

Magnesium turnings

-

Benzyl chloride

-

Silicon tetrachloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane or pentane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

-

Heating mantle

-

Inert gas supply

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Step 1: Preparation of Benzylmagnesium Chloride (Grignard Reagent)

-

In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of benzyl chloride in anhydrous diethyl ether or THF.

-

Add a small portion of the benzyl chloride solution to the magnesium. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

Step 2: Reaction with Silicon Tetrachloride

-

In a separate flame-dried flask, prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF under an inert atmosphere. Cool the solution in an ice bath.

-

Slowly add the freshly prepared benzylmagnesium chloride solution to the stirred silicon tetrachloride solution via a cannula or dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or hexane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude chlorotribenzylsilane can be purified by vacuum distillation.[3][4][5] Due to its high boiling point, a high-vacuum distillation is necessary to prevent decomposition.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of Chlorotribenzylsilane.

Characterization of Chlorotribenzylsilane

Thorough characterization is essential to confirm the identity and purity of the synthesized chlorotribenzylsilane. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is the most powerful tool for the structural elucidation of chlorotribenzylsilane.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl groups. The methylene protons (Si-CH₂ -Ph) would likely appear as a singlet, slightly downfield from typical benzylic protons due to the influence of the silicon atom. The aromatic protons of the phenyl rings will appear in the aromatic region (typically 7.0-7.5 ppm).[1][6][7][8][9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylene carbon and the aromatic carbons. The methylene carbon (Si-C H₂-Ph) is expected to be in the aliphatic region, while the aromatic carbons will appear in the typical downfield region (around 120-140 ppm).[7][8][9]

-

²⁹Si NMR: Silicon-29 NMR spectroscopy provides direct information about the silicon environment. For chlorotribenzylsilane, a single resonance is expected in the chemical shift range characteristic of tetracoordinate silicon atoms bonded to three carbon atoms and one chlorine atom.[10][11][12][13][14] The chemical shift will be influenced by the electronegativity of the chlorine atom and the steric bulk of the benzyl groups.

Table 1: Predicted NMR Data for Chlorotribenzylsilane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 - 3.0 | Singlet | Si-CH₂ -Ph |

| ~7.0 - 7.5 | Multiplet | Aromatic Protons | |

| ¹³C | ~30 - 40 | - | Si-C H₂-Ph |

| ~125 - 140 | - | Aromatic Carbons | |

| ²⁹Si | ~20 - 40 | - | (C₆H₅CH₂)₃Si Cl |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for assessing the purity of chlorotribenzylsilane and identifying any byproducts from the synthesis. The gas chromatogram will indicate the retention time of the main product, while the mass spectrum will show its molecular ion peak and characteristic fragmentation pattern, which would include fragments corresponding to the loss of a benzyl group or a chlorine atom.[15][16][17][18][19]

Hydrolytic Stability and Handling

Like most chlorosilanes, chlorotribenzylsilane is sensitive to moisture. The silicon-chlorine bond is susceptible to nucleophilic attack by water, leading to hydrolysis.[20][21][22][23]

(C₆H₅CH₂)₃SiCl + H₂O → (C₆H₅CH₂)₃SiOH + HCl

The initial hydrolysis product is tribenzylsilanol. However, the newly formed silanol is often unstable and can undergo self-condensation to form the corresponding disiloxane.

2 (C₆H₅CH₂)₃SiOH → (C₆H₅CH₂)₃Si-O-Si(CH₂C₆H₅)₃ + H₂O

The steric hindrance provided by the three bulky benzyl groups is expected to significantly slow down the rate of both hydrolysis and subsequent condensation compared to less hindered chlorosilanes.[2] Nevertheless, it is crucial to handle chlorotribenzylsilane under anhydrous conditions to prevent its degradation. Storage under an inert atmosphere and the use of dry solvents and glassware are essential.

Conclusion

Chlorotribenzylsilane is a valuable synthetic reagent whose utility is derived from the unique steric and electronic properties conferred by the three benzyl substituents. Its synthesis via the Grignard reaction is a reliable and scalable method, provided that careful control over stoichiometry and reaction conditions is maintained. Comprehensive characterization, primarily through multinuclear NMR spectroscopy, is essential to ensure the identity and purity of the final product. Due to its hydrolytic instability, appropriate handling and storage procedures are paramount for its successful application in organic synthesis. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize, characterize, and utilize chlorotribenzylsilane in their work.

References

-

The 29 Si NMR chemical shifts of selected chemical species. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

- Method and apparatus for purification of trichlorosilane. (n.d.). Google Patents.

-

Chlorotrimethylsilane as a reagent for gas chromatographic analysis of fats and oils. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

- Hydrolysis of organosilanes. (n.d.). Google Patents.

-

Hydrolysis of chlorosilanes to give. (2020, February 15). YouTube. Retrieved January 25, 2026, from [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared. (n.d.). ChemConnections. Retrieved January 25, 2026, from [Link]

- Trichlorosilane purification system and method for producing polycrystalline silicon. (n.d.). Google Patents.

-

29Si NMR chemical shifts of silane derivatives. (2002). ScienceDirect. Retrieved January 25, 2026, from [Link]

-

Design and Control of Pressure-Swing Heat Integration Distillation for the Trichlorosilane Purification Process. (2022). ACS Publications. Retrieved January 25, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. (2008). PubMed. Retrieved January 25, 2026, from [Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach. (2019). Nature. Retrieved January 25, 2026, from [Link]

-

(29Si) Silicon NMR. (n.d.). University of Ottawa. Retrieved January 25, 2026, from [Link]

-

Theoretical Investigation on 1H and 13C NMR Chemical Shifts of Small Alkanes and Chloroalkanes. (2006). PubMed. Retrieved January 25, 2026, from [Link]

- Method for purification of trichlorosilane. (n.d.). Google Patents.

-

Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Kinetic analysis of organosilane hydrolysis and condensation. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Hydrolysis and condensation of silicates: Effects on structure. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]

-

A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts. (2020, July 16). YouTube. Retrieved January 25, 2026, from [Link]

-

How To: Purify by Distillation. (n.d.). University of Rochester. Retrieved January 25, 2026, from [Link]

-

Si NMR Some Practical Aspects. (n.d.). Pascal-Man. Retrieved January 25, 2026, from [Link]

-

LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. (2023). MDPI. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2832794A - Hydrolysis of organosilanes - Google Patents [patents.google.com]

- 3. US10207932B2 - Trichlorosilane purification system and method for producing polycrystalline silicon - Google Patents [patents.google.com]

- 4. Design and Control of Pressure-Swing Heat Integration Distillation for the Trichlorosilane Purification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KR20120106290A - Method for purification of trichlorosilane - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. chemconnections.org [chemconnections.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. unige.ch [unige.ch]

- 12. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 13. rsc.org [rsc.org]

- 14. pascal-man.com [pascal-man.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. brinkerlab.unm.edu [brinkerlab.unm.edu]

An In-depth Technical Guide to the Physicochemical Properties and Applications of Chlorotribenzylsilane

Abstract

Chlorotribenzylsilane, with the chemical formula (C₆H₅CH₂)₃SiCl, is a sterically hindered organosilicon compound of significant interest to researchers in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its primary utility lies in its role as a robust protecting group for alcohols, forming tribenzylsilyl (TBS) ethers. This guide provides a comprehensive overview of the physicochemical properties of chlorotribenzylsilane, its synthesis, and its strategic application in multi-step synthetic routes. We will delve into the causality behind its stability and explore detailed protocols for the protection and deprotection of alcohols, offering field-proven insights for drug development professionals and synthetic chemists.

Molecular and Physicochemical Properties

Chlorotribenzylsilane is a white crystalline solid at room temperature. The three benzyl groups attached to the silicon atom create significant steric bulk, which is central to its chemical behavior and utility as a protecting group. This steric hindrance shields the silicon center from nucleophilic attack and the resulting silyl ether from cleavage.

Table 1: Physicochemical Properties of Chlorotribenzylsilane

| Property | Value | Source(s) |

| CAS Number | 18740-59-5 | [1] |

| Molecular Formula | C₂₁H₂₁ClSi | [1] |

| Molecular Weight | 336.93 g/mol | [1] |

| Appearance | White crystalline solid | General knowledge |

| Melting Point | 139-142 °C (lit.) | [1] |

| Boiling Point | 437.9 ± 14.0 °C (Predicted) | [1] |

| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Sparingly soluble in cold petroleum ether; moderately soluble in hot petroleum ether; soluble in diethyl ether. | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the benzyl groups.

-

Aromatic Protons (C₆H₅): A complex multiplet between δ 7.20-7.40 ppm, integrating to 15 hydrogens.

-

Methylene Protons (CH₂): A sharp singlet around δ 2.5-2.8 ppm, integrating to 6 hydrogens. The deshielding effect of the silicon atom will shift this signal downfield from a typical benzylic position.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the benzylic carbons and the aromatic ring carbons.

-

Aromatic Carbons: Multiple signals in the δ 125-140 ppm region.

-

Methylene Carbon (CH₂): A signal expected around δ 30-35 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorptions for the benzyl groups and the Si-Cl bond.

-

Aromatic C-H Stretch: ~3030-3080 cm⁻¹

-

Aliphatic C-H Stretch (CH₂): ~2920-2950 cm⁻¹

-

Aromatic C=C Bending: ~1600 cm⁻¹ and ~1495 cm⁻¹

-

Si-C Stretch: Strong, sharp bands are expected in the fingerprint region, likely around 800-850 cm⁻¹.

-

Si-Cl Stretch: A characteristic absorption is expected in the 450-650 cm⁻¹ region.

Synthesis and Purification

Chlorotribenzylsilane is typically synthesized via a Grignard reaction, where a benzyl Grignard reagent is reacted with a silicon tetrahalide.

Synthesis Protocol: Grignard Reaction

This protocol is a representative procedure based on established organometallic chemistry.

Diagram 1: Synthesis of Chlorotribenzylsilane

Caption: Workflow for the synthesis of Chlorotribenzylsilane.

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (3.3 equivalents) are suspended in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Benzyl chloride (3.0 equivalents) dissolved in anhydrous ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of benzylmagnesium chloride.

-

Reaction with Silicon Tetrachloride: The Grignard solution is cooled to 0 °C. A solution of silicon tetrachloride (1.0 equivalent) in anhydrous ether is added dropwise with vigorous stirring. A white precipitate of magnesium salts will form.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude chlorotribenzylsilane can be purified by recrystallization.[2]

Methodology:

-

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of petroleum ether and diethyl ether is a good starting point.

-

Procedure: The crude solid is dissolved in a minimal amount of hot solvent (e.g., a hot mixture of petroleum ether and a small amount of diethyl ether to aid dissolution). The hot solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[2]

Reactivity, Stability, and Handling

Chlorotribenzylsilane is highly reactive towards nucleophiles, a property that is harnessed in the protection of alcohols. It is particularly sensitive to moisture and will readily hydrolyze to the corresponding silanol, releasing hydrochloric acid. Therefore, it must be handled under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

Application as a Protecting Group for Alcohols

The tribenzylsilyl (TBS) group is a valuable tool in complex organic synthesis due to the unique stability and deprotection characteristics of the resulting silyl ether.

Rationale for Use

-

Steric Bulk and Stability: The three bulky benzyl groups confer significant steric hindrance, making the tribenzylsilyl ether stable to a wide range of reaction conditions, including many acidic and basic environments where smaller silyl ethers like trimethylsilyl (TMS) ethers would be cleaved.

-

Orthogonal Deprotection: The key advantage of the tribenzylsilyl group over other bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) is the option for deprotection via hydrogenolysis. This provides an orthogonal deprotection strategy, allowing for selective removal of the TBS group in the presence of other silyl ethers that are cleaved by fluoride ions.[3]

Protection of a Primary Alcohol: Experimental Protocol

This protocol is a representative procedure for the silylation of a primary alcohol.

Diagram 2: Protection of a Primary Alcohol

Caption: General workflow for alcohol protection.

Methodology:

-

To a solution of the primary alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) is added chlorotribenzylsilane (1.2 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

The reaction is quenched with water and the product is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Deprotection of a Tribenzylsilyl Ether

Two primary methods are employed for the cleavage of tribenzylsilyl ethers, offering strategic flexibility.

This method is particularly useful when fluoride-sensitive groups are present elsewhere in the molecule.

Diagram 3: Deprotection by Hydrogenolysis

Caption: Hydrogenolysis deprotection workflow.

Methodology:

-

The tribenzylsilyl ether (1.0 equivalent) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Palladium on carbon (10% w/w, ~10 mol%) is added to the solution.[3]

-

The flask is evacuated and backfilled with hydrogen gas (from a balloon or in a Parr apparatus).

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.

This is the standard method for cleaving most silyl ethers.

Methodology:

-

The tribenzylsilyl ether (1.0 equivalent) is dissolved in anhydrous THF.

-

A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents) is added dropwise at room temperature.

-

The reaction is stirred and monitored by TLC. Due to the steric bulk, this reaction may be slower than with other silyl ethers.

-

Upon completion, the reaction is quenched with water and extracted with diethyl ether.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

Conclusion

Chlorotribenzylsilane is a valuable reagent for the protection of hydroxyl groups in complex molecule synthesis. The steric bulk of the resulting tribenzylsilyl ether provides enhanced stability compared to smaller silyl ethers. More importantly, the benzyl groups introduce the possibility of deprotection via hydrogenolysis, offering an orthogonal cleavage strategy that is invaluable in the presence of fluoride-sensitive functionalities. A thorough understanding of its physicochemical properties, handling requirements, and reaction protocols, as outlined in this guide, will enable researchers and drug development professionals to effectively leverage this versatile protecting group in their synthetic endeavors.

References

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 24, 2026, from [Link]

-

Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of Chlorotribenzylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for chlorotribenzylsilane, a key organosilane reagent. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to offer a comprehensive interpretation of its structural features. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development by providing a foundational understanding of the NMR characteristics of this compound, aiding in reaction monitoring, quality control, and structural elucidation of related derivatives.

Introduction: The Significance of Chlorotribenzylsilane and the Role of NMR

Chlorotribenzylsilane [(C₆H₅CH₂)₃SiCl] is a versatile organosilicon compound utilized in a variety of chemical transformations, most notably as a protecting group for alcohols and in the synthesis of more complex organosilane structures. Its three benzyl groups offer unique steric and electronic properties, influencing its reactivity and the characteristics of the resulting molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic and organometallic compounds.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of atoms within a molecule, including connectivity, stereochemistry, and electronic distribution. A thorough understanding of the NMR spectra of chlorotribenzylsilane is therefore crucial for any researcher working with this compound.

Due to the current lack of publicly accessible experimental NMR data for chlorotribenzylsilane, this guide utilizes high-fidelity computational prediction tools. These tools employ sophisticated algorithms and extensive databases of known spectra to provide reliable estimations of chemical shifts and coupling patterns.[2][3] While predicted data should always be confirmed experimentally when possible, it serves as a robust starting point for spectral assignment and interpretation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of chlorotribenzylsilane is characterized by signals corresponding to the benzylic protons and the aromatic protons of the three benzyl groups. The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms, as well as the anisotropic effects of the phenyl rings.

Table 1: Predicted ¹H NMR Chemical Shifts for Chlorotribenzylsilane

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzylic (CH₂) | 2.5 - 2.7 | Singlet | 6H |

| Aromatic (ortho, meta, para) | 7.0 - 7.4 | Multiplet | 15H |

Disclaimer: These are computationally predicted values and may differ from experimental results. The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Interpretation of the ¹H NMR Spectrum

-

Benzylic Protons (CH₂): The six benzylic protons are chemically equivalent due to the free rotation around the Si-C bonds. They are expected to appear as a sharp singlet in the upfield region of the aromatic signals, typically between 2.5 and 2.7 ppm. The proximity to the silicon atom influences this chemical shift.

-

Aromatic Protons: The fifteen aromatic protons of the three phenyl rings will give rise to a complex multiplet in the range of 7.0 - 7.4 ppm. The signals for the ortho, meta, and para protons, while electronically distinct, are often closely spaced and may overlap, resulting in a broad, complex signal.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of chlorotribenzylsilane will display four distinct signals, corresponding to the benzylic carbon and the four unique carbons of the phenyl rings (ipso, ortho, meta, and para).

Table 2: Predicted ¹³C NMR Chemical Shifts for Chlorotribenzylsilane

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Benzylic (CH₂) | 25 - 30 |

| Aromatic (ipso-C) | 135 - 140 |

| Aromatic (ortho-C) | 128 - 132 |

| Aromatic (meta-C) | 127 - 130 |

| Aromatic (para-C) | 125 - 128 |

Disclaimer: These are computationally predicted values and may differ from experimental results. The exact chemical shifts can be influenced by the solvent.

Interpretation of the ¹³C NMR Spectrum

-

Benzylic Carbon (CH₂): The benzylic carbon is expected to resonate at the most upfield position among the non-aliphatic carbons, typically in the 25-30 ppm range.

-

Aromatic Carbons:

-

Ipso-Carbon: The carbon atom of the phenyl ring directly attached to the silicon (ipso-carbon) is predicted to have the most downfield chemical shift in the aromatic region (135-140 ppm) due to the combined electronic effects of the silicon and the aromatic system.

-

Ortho, Meta, and Para-Carbons: The remaining aromatic carbons will appear in the typical aromatic region of 125-132 ppm. The precise ordering of the ortho, meta, and para carbons can be subtle and may require two-dimensional NMR techniques for unambiguous assignment in an experimental setting.

-

Experimental Protocols for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for chlorotribenzylsilane, the following general protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will not react with the chlorosilane moiety. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are suitable choices. Ensure the solvent is anhydrous to prevent hydrolysis of the Si-Cl bond.

-

Concentration: Prepare a solution of approximately 5-10 mg of chlorotribenzylsilane in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~250 ppm (centered around 125 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural analysis of chlorotribenzylsilane using the predicted NMR data.

Figure 1. Workflow for the structural elucidation of chlorotribenzylsilane based on predicted NMR data.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for chlorotribenzylsilane. By leveraging computational prediction, we have established a foundational dataset for the identification and characterization of this important organosilane reagent. The presented interpretations and experimental guidelines are designed to assist researchers in their synthetic and analytical endeavors. It is anticipated that this guide will facilitate a more informed use of chlorotribenzylsilane and encourage the future acquisition and publication of experimental NMR data for this compound.

References

-

MestReNova. (n.d.). NMR Predict. Mestrelab Research S.L. Retrieved January 25, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Advanced Chemistry Development. Retrieved January 25, 2026, from [Link]

-

NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 25, 2026, from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

NMRium. (n.d.). The next-generation NMR software. Retrieved January 25, 2026, from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.

- Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.

- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.

- Crews, P., Rodríguez, J., & Jaspars, M. (2009). Organic Structure Analysis (2nd ed.). Oxford University Press.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Chlorotribenzylsilane

Foreword: Illuminating Molecular Structure through Vibrational Spectroscopy

For researchers and professionals in the fields of materials science and drug development, a profound understanding of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a window into the vibrational world of molecules. By interpreting the interaction of infrared radiation with a sample, we can elucidate the presence of specific functional groups and gain insights into the intricate architecture of chemical compounds. This guide provides a comprehensive exploration of the infrared spectroscopy of Chlorotribenzylsilane, a key organosilane intermediate. While a direct experimental spectrum of this specific compound is not publicly available within standard databases at the time of this writing, this document serves as a robust predictive and methodological resource. By leveraging established principles of vibrational spectroscopy, extensive data on analogous compounds, and detailed experimental protocols, this guide will empower researchers to confidently acquire, interpret, and utilize the infrared spectrum of Chlorotribenzylsilane in their scientific endeavors.

Unveiling Chlorotribenzylsilane: Structure and Significance

Chlorotribenzylsilane ((C₆H₅CH₂)₃SiCl) is an organosilicon compound characterized by a central silicon atom bonded to three benzyl groups and one chlorine atom. Its significance lies in its utility as a versatile reagent and intermediate in organic synthesis and materials science. The benzyl groups offer steric bulk and specific reactivity, while the reactive Si-Cl bond provides a handle for further functionalization, making it a valuable building block for more complex molecules and polymers.

A foundational step in characterizing this compound is to understand its molecular geometry and the constituent chemical bonds that will give rise to its unique infrared spectrum.

Caption: Molecular structure of Chlorotribenzylsilane.

Principles of Infrared Spectroscopy of Organosilanes

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. These vibrations, which include stretching and bending, are quantized and give rise to a unique spectral fingerprint for each molecule.

For organosilicon compounds like Chlorotribenzylsilane, the infrared spectrum is a composite of the vibrational modes of its distinct functional groups. The interpretation of this spectrum relies on the identification of characteristic absorption bands associated with these groups.

Predicted Infrared Spectrum of Chlorotribenzylsilane: A Detailed Analysis

Based on the known vibrational frequencies of analogous compounds and established spectra-structure correlations, we can predict the key features of the infrared spectrum of Chlorotribenzylsilane.

Table 1: Predicted Infrared Absorption Bands for Chlorotribenzylsilane

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of the C-H bonds in the phenyl rings of the benzyl groups. |

| 2950-2850 | Aliphatic C-H Stretch | Medium | Arises from the stretching of the C-H bonds in the methylene (-CH₂-) bridges between the silicon atom and the phenyl rings. |

| 1605-1585, 1500-1400 | Aromatic C=C Ring Stretch | Medium to Strong | A series of sharp bands indicative of the phenyl rings. The exact positions and intensities can provide information about the substitution pattern. |

| 1470-1440 | Methylene (-CH₂-) Scissoring | Medium | A characteristic bending vibration of the methylene groups. |

| 1270-1220 | Si-CH₂ Bending | Medium to Strong | A key diagnostic band for the presence of the silicon-methylene linkage. |

| 1120-1000 | In-plane Aromatic C-H Bending | Medium to Strong | A series of absorptions related to the bending of the C-H bonds within the plane of the aromatic rings. |

| 800-675 | Out-of-plane Aromatic C-H Bending | Strong | The position of this strong band is highly diagnostic of the substitution pattern on the benzene ring. For monosubstituted rings, strong bands are expected. |

| 625-425 | Si-Cl Stretch | Strong | A characteristic absorption for the silicon-chlorine bond. The exact position can be influenced by the other substituents on the silicon atom. |

| ~700 | Si-C Stretch | Medium to Strong | The stretching vibration of the silicon-carbon bond. |

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol outlines the steps for obtaining a high-quality infrared spectrum of Chlorotribenzylsilane, which is expected to be a solid at room temperature. Given its reactivity, particularly the hydrolyzable Si-Cl bond, care must be taken to minimize exposure to atmospheric moisture.

Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common and effective method for analyzing solid samples.

Materials:

-

Chlorotribenzylsilane

-

Dry, spectroscopic grade Potassium Bromide (KBr)

-

Agate mortar and pestle

-

Pellet press with die

-

Infrared spectrometer

Procedure:

-

Drying: Ensure all glassware, the mortar and pestle, and the KBr are thoroughly dry to prevent hydrolysis of the sample. This can be achieved by heating in an oven and cooling in a desiccator.

-

Grinding: In a dry environment (e.g., a glove box or under a stream of dry nitrogen), grind a small amount of Chlorotribenzylsilane (1-2 mg) to a fine powder using the agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr to the mortar and gently mix with the sample. Continue to grind the mixture until it is a homogenous, fine powder.

-

Pellet Formation: Transfer the powder to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the infrared spectrometer.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For a more rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR is an excellent alternative.

Procedure:

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of powdered Chlorotribenzylsilane onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum of the sample.

Caption: Experimental workflow for obtaining and analyzing the IR spectrum.

Synthesis of Chlorotribenzylsilane: A Brief Overview

A common route for the synthesis of Chlorotribenzylsilane involves the reaction of silicon tetrachloride (SiCl₄) with a benzyl Grignard reagent, such as benzylmagnesium chloride or benzylmagnesium bromide. The stoichiometry of the reaction is controlled to favor the formation of the trisubstituted product.

Reaction Scheme:

3 C₆H₅CH₂MgCl + SiCl₄ → (C₆H₅CH₂)₃SiCl + 3 MgCl₂

This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent the quenching of the Grignard reagent and hydrolysis of the chlorosilane product. Purification is generally achieved through distillation or recrystallization.

Trustworthiness and Self-Validating Systems

The reliability of the infrared analysis of Chlorotribenzylsilane is ensured through a series of self-validating checks within the experimental protocol:

-

Instrument Calibration: Regular calibration of the infrared spectrometer with a polystyrene standard ensures the accuracy of the wavenumber scale.

-

Background Correction: The acquisition of a background spectrum is crucial to subtract the contributions of atmospheric water and carbon dioxide, as well as any absorptions from the sample holder or ATR crystal.

-

Reproducibility: Acquiring multiple spectra of the same sample preparation and of different preparations ensures the reproducibility of the results and confirms that the observed bands are not artifacts.

-

Comparison with Analogs: The obtained spectrum should be compared with the known spectra of similar compounds, such as Chlorotriphenylsilane, to verify the assignment of the major absorption bands.

Conclusion: A Powerful Tool for a Versatile Molecule

Infrared spectroscopy is an indispensable tool for the characterization of Chlorotribenzylsilane. This guide has provided a comprehensive framework for understanding, obtaining, and interpreting its infrared spectrum. By carefully following the detailed experimental protocols and utilizing the predictive spectral analysis presented, researchers can confidently employ this technique to verify the identity and purity of Chlorotribenzylsilane, paving the way for its successful application in innovative research and development.

References

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

NIST. (n.d.). Silane, chlorotriphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

D'Souza, F., & Schlueter, D. (2010). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 87(4), 424–426. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Ghauch, A., Deveau, P. A., Jacob, V., & Baussand, P. (2006). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Talanta, 68(4), 1294–1302. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

WordPress.com. (2026, January 24). How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. Rocky Mountain Labs. [Link]

-

Coblentz Society, Inc. (n.d.). Silane, chlorotriphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024, September 30). Infrared Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]

An In-depth Technical Guide to the Role of Chlorotribenzylsilane in Multi-step Synthesis

Introduction: The Imperative for Strategic Functional Group Manipulation in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the journey from simple starting materials to a complex target molecule is rarely a linear path of sequential bond formations. The presence of multiple reactive functional groups within a molecule necessitates a strategic approach of protection and deprotection, a process akin to a molecular-level chess game.[1] Protecting groups act as temporary masks, shielding a reactive site from unwanted transformations while chemical modifications are carried out elsewhere in the molecule.[2] Among the most versatile and widely employed protecting groups for hydroxyl moieties are silyl ethers, valued for their ease of formation, tunable stability, and mild cleavage conditions.[3]

This guide delves into the unique characteristics and applications of a specialized silyl ether protecting group derived from chlorotribenzylsilane. While not as commonplace as its alkyl-substituted counterparts like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, the tribenzylsilyl (TBSi) ether presents a fascinating case study in the design of protecting groups with unique deprotection pathways, offering novel opportunities for orthogonal synthesis strategies.[1] We will explore the synthesis of the parent chlorosilane, the protection of alcohols, the stability of the resulting silyl ether, and, most critically, its dual-mode deprotection, which sets it apart from more conventional silyl ethers.

The Tribenzylsilyl (TBSi) Group: A Hybrid Protecting Group with Dual Reactivity

The tribenzylsilyl group can be conceptualized as a hybrid between a sterically demanding silyl ether and a benzyl ether. This unique combination of functionalities imparts a distinct reactivity profile, particularly concerning its cleavage. The three benzyl groups surrounding the silicon atom provide significant steric bulk, influencing the stability of the silyl ether.[4] Furthermore, the presence of the benzylic C-H bonds opens up a deprotection pathway through hydrogenolysis, a method typically associated with benzyl ethers rather than silyl ethers.[5]

Synthesis of Chlorotribenzylsilane

The synthesis of chlorotribenzylsilane is not as widely documented as that of its alkyl analogs. However, a plausible and efficient route involves the Grignard reaction between silicon tetrachloride and benzylmagnesium chloride. This reaction proceeds in a stepwise manner, and careful control of stoichiometry is crucial to maximize the yield of the desired trichlorinated product.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of chlorotribenzylsilane.

Experimental Protocol: Synthesis of Chlorotribenzylsilane

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: A solution of benzyl chloride in anhydrous THF is added dropwise to initiate the formation of benzylmagnesium chloride. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

-

Silylation: After the formation of the Grignard reagent is complete, the solution is cooled to 0 °C, and a solution of silicon tetrachloride in anhydrous THF is added dropwise from the dropping funnel.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction. After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure chlorotribenzylsilane.

Protection of Alcohols as Tribenzylsilyl Ethers

The protection of alcohols using chlorotribenzylsilane follows the general principles of silylation reactions.[6] The reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of the chlorosilane, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General scheme for the protection of an alcohol.

Experimental Protocol: Protection of a Primary Alcohol

-

Reaction Setup: To a solution of the primary alcohol in anhydrous dimethylformamide (DMF) are added imidazole and chlorotribenzylsilane at room temperature under a nitrogen atmosphere.

-

Reaction: The reaction mixture is stirred at room temperature for a specified time, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure tribenzylsilyl ether.

Causality Behind Experimental Choices:

-

Base: Imidazole is a common choice as it acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate, and also serves as an acid scavenger.[7]

-

Solvent: DMF is an excellent solvent for this reaction as it is polar aprotic and can accelerate the rate of SN2-type reactions.[7]

Stability and Orthogonality of Tribenzylsilyl Ethers

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[3] The three benzyl groups of the TBSi ether provide significant steric hindrance, suggesting a stability profile that is likely greater than that of TBDMS but potentially less than the highly hindered TIPS ether.

Table 1: Predicted Relative Stability of Silyl Ethers

| Silyl Ether | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Relative Rate of Fluoride Cleavage |

| Trimethylsilyl | TMS | 1 (least stable) | 1 (least stable) | 1 (fastest) |

| Triethylsilyl | TES | ~10 | ~10 | ~10 |

| tert-Butyldimethylsilyl | TBDMS | ~104 | ~104 | ~10-1 |

| Tribenzylsilyl | TBSi | ~105 (Predicted) | ~105 (Predicted) | ~10-2 (Predicted) |

| Triisopropylsilyl | TIPS | ~106 | ~106 | ~10-3 |

| tert-Butyldiphenylsilyl | TBDPS | ~107 (most stable) | ~105 | ~10-4 (slowest) |

Note: The values for TBSi are predictive and based on the expected steric and electronic effects of the benzyl groups.

The unique feature of the TBSi group is its potential for orthogonal deprotection .[8] It can be cleaved under standard fluoride-mediated conditions, placing it in the same "orthogonal set" as other silyl ethers. However, it can also be cleaved by catalytic hydrogenolysis, a method that is orthogonal to most other silyl ethers and many other protecting groups.[5][9]

Caption: Orthogonal deprotection pathways for TBSi ethers.

Deprotection of Tribenzylsilyl Ethers: A Dual-Mode Approach

The ability to remove the TBSi group through two distinct mechanisms is its most significant advantage in multi-step synthesis.

Fluoride-Mediated Cleavage

Similar to other silyl ethers, the Si-O bond of a TBSi ether can be readily cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2] The driving force for this reaction is the formation of the exceptionally strong Si-F bond.[3]

Mechanism:

Caption: Mechanism of fluoride-mediated deprotection.

Experimental Protocol: Fluoride-Mediated Deprotection

-

Reaction Setup: To a solution of the tribenzylsilyl ether in THF at 0 °C is added a solution of TBAF (1M in THF).

-

Reaction: The reaction is stirred at 0 °C and monitored by TLC.

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Catalytic Hydrogenolysis

The presence of three benzyl groups allows for the cleavage of the Si-O bond via catalytic hydrogenolysis.[5] This method is exceptionally mild and offers excellent functional group tolerance, leaving other silyl ethers, esters, and many other protecting groups intact.[9][10]

Mechanism:

Caption: Deprotection of a TBSi ether via hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

-

Reaction Setup: A solution of the tribenzylsilyl ether in ethanol is placed in a flask with a catalytic amount of palladium on carbon (10 wt. %).

-

Reaction: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography if necessary.

Spectroscopic Characterization

The presence of the tribenzylsilyl group can be readily identified by NMR and IR spectroscopy.

-

1H NMR: The spectrum will show characteristic signals for the benzylic protons (CH2) as a singlet around δ 2.2-2.5 ppm and the aromatic protons of the benzyl groups in the range of δ 7.0-7.4 ppm.[11] The protons on the carbon bearing the silyloxy group will be shifted downfield.

-

13C NMR: The benzylic carbon will appear around δ 25-30 ppm, and the aromatic carbons will be observed in the δ 125-140 ppm region.[12]

-

IR Spectroscopy: A strong Si-O stretching band will be present in the region of 1050-1150 cm-1.

Conclusion

Chlorotribenzylsilane, while not a mainstream reagent, offers the potential for novel and elegant solutions in complex multi-step synthesis. The resulting tribenzylsilyl ether combines the steric stability of a bulky silyl ether with the unique deprotection pathway of a benzyl ether. This dual-mode cleavage, via either fluoride-mediated scission or catalytic hydrogenolysis, provides a powerful tool for orthogonal protecting group strategies. For the synthetic chemist navigating the challenges of assembling intricate molecular architectures, the tribenzylsilyl group represents a specialized yet valuable addition to the ever-expanding arsenal of protective group chemistry. Its application can enable synthetic routes that might otherwise be untenable with more conventional protecting groups.

References

-

G. J. P. H. Boons, P. Grice, S. V. Ley, et al., "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups," Organic Letters, 2021.[9][10]

-

W. H. Hartung and R. Simonoff, "Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur," Organic Reactions, 1953.[5]

- K. C. Nicolaou, T. Montagnon, and G. Vassilikogiannakis, et al., "The Art and Science of Organic and Natural Products Synthesis," Journal of the American Chemical Society, 2005.

- P. J. Kocienski, "Protecting Groups," 3rd ed., Georg Thieme Verlag, 2004.

- T. W. Greene and P. G. M. Wuts, "Greene's Protective Groups in Organic Synthesis," 4th ed., John Wiley & Sons, 2007.

- J. Muzart, "Palladium-Catalysed Reactions of Alcohols," Tetrahedron, 2005.

- S. Nishimura, "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis," John Wiley & Sons, 2001.

- E. J. Corey and A. Venkateswarlu, "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives," Journal of the American Chemical Society, 1972.

- Gelest, Inc.

-

Organic Chemistry Portal, "tert-Butyldimethylsilyl Ethers," [Link].[7]

-

Master Organic Chemistry, "Protecting Groups for Alcohols," [Link].[2]

-

C. Eaborn, "The Cleavage of Some Silicon-Carbon Bonds," University of Leicester, 2015.[13]

- A. G. Smith, "Organosilicon Chemistry," Oxford University Press, 2012.

-

University of Bristol, "VI Protecting Groups and Orthogonal Protection Strategies," [Link].[1]

- M. Oestreich, "The Silyl Group in Organic Synthesis," Wiley-VCH, 2021.

- M. Schelhaas and H.

-

The Royal Society of Chemistry, "1H NMR and 13C NMR spectra of the catalytic synthesized compounds," [Link].[12]

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Steric effects often overlooked | International | ScienceLink [sciencelink.net]

- 5. organicreactions.org [organicreactions.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.mpg.de [pure.mpg.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BENZYLTRIMETHYLSILANE(770-09-2) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. figshare.le.ac.uk [figshare.le.ac.uk]

A Senior Application Scientist's Guide to Chlorotribenzylsilane for Selective Hydroxyl Group Protection

In the intricate world of multi-step organic synthesis, particularly in drug development and natural product synthesis, the judicious use of protecting groups is paramount.[1] The ability to mask a reactive functional group, perform transformations elsewhere in the molecule, and then cleanly remove the protecting group is a cornerstone of modern synthetic strategy. Among the myriad of hydroxyl protecting groups, silyl ethers have carved out a significant niche due to their ease of formation, stability under a range of conditions, and predictable cleavage.[2][3] This guide delves into the specifics of a particularly valuable, yet perhaps underutilized, silyl ether: the tribenzylsilyl (TBSi) ether, derived from chlorotribenzylsilane (TBSiCl). We will explore its unique properties that enable remarkable selectivity, provide field-proven protocols, and contextualize its application within broader synthetic strategies.

The Challenge of Selective Hydroxyl Protection

Nature frequently presents us with polyhydroxylated molecules, such as carbohydrates and complex natural products, where the hydroxyl groups exhibit subtle differences in reactivity.[4][5] Differentiating between primary, secondary, and tertiary alcohols, or even between two similar secondary alcohols, is a common synthetic puzzle. The choice of protecting group is therefore not merely about masking a hydroxyl but about doing so with precision. An ideal protecting group should be introduced chemoselectively, remain inert during subsequent reaction steps, and be removed under conditions that leave other protecting groups and sensitive functionalities intact—a concept known as orthogonality.[6][7]

Chlorotribenzylsilane: A Sterically Demanding Reagent for Enhanced Selectivity

Chlorotribenzylsilane distinguishes itself through the significant steric bulk imparted by its three benzyl groups. This steric hindrance is the primary determinant of its high selectivity for less hindered primary alcohols over their secondary and tertiary counterparts. While other silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) also offer good selectivity for primary alcohols, the tribenzylsilyl group provides an even greater degree of steric discrimination.[6]

Mechanism of Silylation: An SN2-like Pathway

The protection of an alcohol with chlorotribenzylsilane typically proceeds through an SN2-like mechanism at the silicon center.[8] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chloride leaving group. This reaction is generally facilitated by a weak, non-nucleophilic base, such as imidazole or triethylamine, which serves to activate the alcohol and neutralize the HCl byproduct.[8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption [label="Figure 1: Generalized mechanism for the silylation of an alcohol.", fontname="Arial", fontsize=10]; enddot Figure 1: Generalized mechanism for the silylation of an alcohol.

Experimental Protocols: A Self-Validating System

The trustworthiness of a protocol lies in its reproducibility and the clarity of its execution. The following protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Selective Protection of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol details the selective silylation of a primary hydroxyl group in a diol containing both primary and secondary alcohols.

Materials:

-

Diol (e.g., 1,2-propanediol) (1.0 eq)

-

Chlorotribenzylsilane (1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diol and imidazole in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of chlorotribenzylsilane in anhydrous DCM dropwise to the cooled solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the monosilylated product.

Expected Outcome: High yield of the primary tribenzylsilyl ether with minimal formation of the disilylated product or the secondary silyl ether. The selectivity is driven by the steric hindrance of the TBSiCl, which preferentially reacts with the less sterically encumbered primary alcohol.

Protocol 2: Deprotection of a Tribenzylsilyl Ether

The cleavage of silyl ethers is most commonly achieved using a fluoride source.[9] Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose.

Materials:

-

Tribenzylsilyl ether (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the tribenzylsilyl ether in THF in a round-bottom flask.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography if necessary.

Expected Outcome: Clean and efficient cleavage of the silyl ether to afford the corresponding alcohol in high yield.

Stability and Orthogonality: The Strategic Advantage of TBSi Ethers

The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom.[3] Tribenzylsilyl ethers exhibit greater stability towards acidic hydrolysis compared to less hindered silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers.[10] This differential stability is a key factor in designing orthogonal protection strategies.[7]

| Protecting Group | Relative Stability to Acid Hydrolysis | Common Deprotection Reagents |

| Trimethylsilyl (TMS) | 1 | Mild acid (e.g., acetic acid), K₂CO₃/MeOH[9] |

| Triethylsilyl (TES) | 64 | Mild acid, TBAF[10] |

| tert-Butyldimethylsilyl (TBDMS) | 20,000 | TBAF, HF-Pyridine[9] |

| Tribenzylsilyl (TBSi) | >20,000 | TBAF, HF-Pyridine |

| Triisopropylsilyl (TIPS) | 700,000 | TBAF (slower), HF-Pyridine |

| tert-Butyldiphenylsilyl (TBDPS) | 1,000,000 | TBAF (slower), HF-Pyridine |

Table 1: Relative stability of common silyl ethers to acidic hydrolysis and their typical deprotection conditions. The stability of TBSi is comparable to or greater than TBDMS.

This hierarchy of stability allows for the selective deprotection of a more labile silyl group in the presence of a more robust one. For instance, a TMS ether can be cleaved under mild acidic conditions while a TBSi ether remains intact.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption [label="Figure 2: Workflow for orthogonal deprotection.", fontname="Arial", fontsize=10]; enddot Figure 2: Workflow for orthogonal deprotection.

Applications in Complex Molecule Synthesis

The high selectivity of chlorotribenzylsilane makes it a valuable tool in the synthesis of complex natural products and their derivatives.[11][12] In carbohydrate chemistry, for example, the selective protection of the primary hydroxyl group of a sugar is a common requirement for subsequent glycosylation or other transformations at the secondary hydroxyl positions.[7] The use of TBSiCl in such scenarios can streamline synthetic routes and improve overall yields by minimizing the need for protection-deprotection steps of other hydroxyl groups.

Conclusion: A Powerful Tool for the Discerning Chemist

Chlorotribenzylsilane offers a compelling combination of high steric bulk, leading to excellent selectivity for primary alcohols, and robust stability that allows for its integration into orthogonal protection strategies. While it may be less commonly employed than other silylating agents, its unique properties make it an invaluable tool for tackling challenging synthetic problems where precise control over hydroxyl group reactivity is essential. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols governing the use of chlorotribenzylsilane can unlock new and more efficient pathways to complex molecular targets.

References

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.